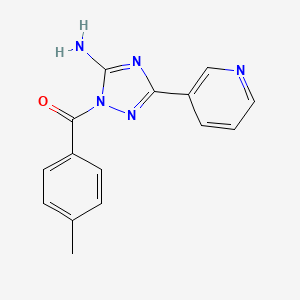

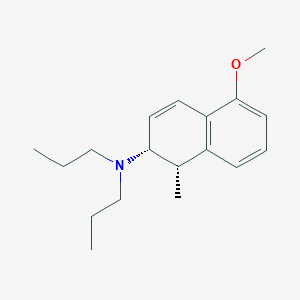

![molecular formula C26H31N7O6 B10771683 ethyl 4-[[2-[[(5Z)-5-(2,6-dioxo-1,3-dipropylpurin-8-ylidene)-1-methyl-2H-pyrazol-3-yl]oxy]acetyl]amino]benzoate](/img/structure/B10771683.png)

ethyl 4-[[2-[[(5Z)-5-(2,6-dioxo-1,3-dipropylpurin-8-ylidene)-1-methyl-2H-pyrazol-3-yl]oxy]acetyl]amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

AS94 es un compuesto orgánico sintético que se ha estudiado por sus propiedades farmacológicas, particularmente su interacción con los receptores de adenosina. Se sabe que actúa como antagonista del receptor A2B, que participa en varios procesos fisiológicos .

Métodos De Preparación

La síntesis de AS94 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones específicas. La ruta sintética exacta y las condiciones de reacción son propietarias y la información detallada no está disponible en fuentes públicas. Los métodos generales para sintetizar compuestos orgánicos similares a menudo implican:

Reacciones químicas escalonadas: Estas pueden incluir sustitución nucleofílica, oxidación, reducción y otras reacciones orgánicas.

Procesos de purificación: Técnicas como la recristalización, la cromatografía y la destilación se utilizan comúnmente para purificar el producto final.

Los métodos de producción industrial para tales compuestos generalmente implican la ampliación de los procedimientos de síntesis de laboratorio, la optimización de las condiciones de reacción para obtener mayores rendimientos y la garantía de la pureza del producto final a través de medidas rigurosas de control de calidad.

Análisis De Reacciones Químicas

AS94 se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto. Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de AS94 puede producir diferentes derivados oxidados, mientras que la reducción puede producir varias formas reducidas del compuesto.

Aplicaciones Científicas De Investigación

AS94 tiene varias aplicaciones de investigación científica, que incluyen:

Estudios farmacológicos: Se utiliza para estudiar la interacción con los receptores de adenosina, particularmente el receptor A2B, que desempeña un papel en la inflamación, la función cardiovascular y otros procesos fisiológicos.

Investigación biológica: AS94 se utiliza para investigar los efectos del antagonismo del receptor de adenosina en las vías celulares y moleculares.

Investigación médica:

Aplicaciones industriales: AS94 se puede utilizar como un compuesto de referencia en el desarrollo y la prueba de nuevos fármacos dirigidos a los receptores de adenosina.

Mecanismo De Acción

AS94 ejerce sus efectos uniéndose y antagonizando el receptor A2B de adenosina. Este receptor participa en diversas vías de señalización que regulan la inflamación, la respuesta inmunitaria y otros procesos fisiológicos. Al bloquear el receptor A2B, AS94 puede modular estas vías y producir efectos terapéuticos .

Comparación Con Compuestos Similares

AS94 es único en su actividad antagonista específica en el receptor A2B. Los compuestos similares incluyen otros antagonistas del receptor de adenosina, como:

Cafeína: Un antagonista no selectivo de los receptores de adenosina, incluidos los receptores A1, A2A, A2B y A3.

Teofilina: Otro antagonista no selectivo del receptor de adenosina con propiedades broncodilatadoras.

ZM241385: Un antagonista selectivo del receptor A2A.

En comparación con estos compuestos, la selectividad de AS94 para el receptor A2B lo hace particularmente útil para estudiar los roles fisiológicos y farmacológicos específicos de este receptor .

Si tiene alguna otra pregunta o necesita más detalles, no dude en preguntar!

Propiedades

Fórmula molecular |

C26H31N7O6 |

|---|---|

Peso molecular |

537.6 g/mol |

Nombre IUPAC |

ethyl 4-[[2-[5-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)-1-methylpyrazol-3-yl]oxyacetyl]amino]benzoate |

InChI |

InChI=1S/C26H31N7O6/c1-5-12-32-23-21(24(35)33(13-6-2)26(32)37)28-22(29-23)18-14-20(30-31(18)4)39-15-19(34)27-17-10-8-16(9-11-17)25(36)38-7-3/h8-11,14H,5-7,12-13,15H2,1-4H3,(H,27,34)(H,28,29) |

Clave InChI |

BVABUBJIQWDRNZ-UHFFFAOYSA-N |

SMILES canónico |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC(=NN3C)OCC(=O)NC4=CC=C(C=C4)C(=O)OCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

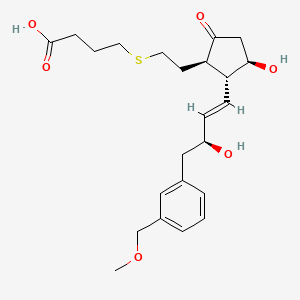

![N-[4-[[6-(2,2-dimethylpropyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-yl]amino]-3-hydroxy-1-[3-(1,3-thiazol-2-yl)phenyl]butan-2-yl]-2-methoxypropanamide](/img/structure/B10771605.png)

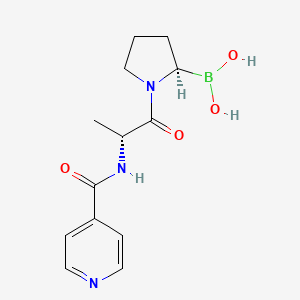

![(2S)-2-[6-[(2,4-diaminopteridin-6-yl)methylamino]-3-oxo-1H-isoindol-2-yl]pentanedioic Acid](/img/structure/B10771612.png)

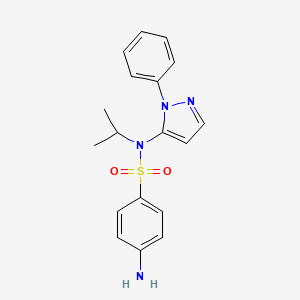

![5-[[12-[[(3S,3aR,4S,6S,6aR,7S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-octanoyloxy-2,8-dioxo-5,6a,7,9b-tetrahydro-4H-azuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-5-oxopentanoic acid](/img/structure/B10771647.png)

![N-(4-fluoro-2-methylphenyl)-3-methyl-N-[(2-methyl-1H-indol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B10771650.png)

![(2S)-2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide](/img/structure/B10771654.png)

![(2R,3R)-2-benzhydryl-N-[(2-iodanylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B10771661.png)

![(3S)-3-(2-{2-benzyl-6-[(3S,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]pyridin-3-yl}ethynyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B10771671.png)

![2-[(4-methoxyphenyl)sulfonyl-[4-methyl-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]pentanoyl]amino]acetic acid](/img/structure/B10771677.png)

![1-[4-(3-Hydroxypropyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B10771689.png)